1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol

Medicinal Chemistry Lipophilicity ADME

1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol (CAS 2090315-47-0) is a fluorinated cyclobutanol derivative with the molecular formula C₆H₉F₃O and a molecular weight of 154.13 g/mol. It features a cyclobutane ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a hydroxyl group at the 1-position.

Molecular Formula C6H9F3O
Molecular Weight 154.13 g/mol
Cat. No. B12280022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol
Molecular FormulaC6H9F3O
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESCC1(CC(C1)C(F)(F)F)O
InChIInChI=1S/C6H9F3O/c1-5(10)2-4(3-5)6(7,8)9/h4,10H,2-3H2,1H3
InChIKeyNMIVZPYXUKPFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol (CAS 2090315-47-0) – Properties, Availability, and Procurement Overview


1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol (CAS 2090315-47-0) is a fluorinated cyclobutanol derivative with the molecular formula C₆H₉F₃O and a molecular weight of 154.13 g/mol . It features a cyclobutane ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a hydroxyl group at the 1-position . The compound is commercially available as a research chemical with a typical purity of 97% or higher, and it is offered by multiple chemical suppliers in quantities ranging from 250 mg to 1 g . The presence of both the trifluoromethyl and methyl groups distinguishes this compound from simpler trifluoromethyl cyclobutanols, potentially influencing its lipophilicity, steric profile, and synthetic utility as a building block .

Why 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol Cannot Be Directly Substituted by Other Trifluoromethyl Cyclobutanols


Trifluoromethyl cyclobutanols are not a uniform class of interchangeable building blocks. The presence and position of the methyl group in 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol introduce distinct steric and electronic effects compared to non-methylated analogs such as 3-(trifluoromethyl)cyclobutan-1-ol or 1-(trifluoromethyl)cyclobutan-1-ol. These structural differences can alter the compound's lipophilicity, metabolic stability, and reactivity in downstream synthetic transformations . Generic substitution without experimental validation risks compromising the physicochemical profile or biological performance of the final target molecule, particularly in medicinal chemistry programs where subtle changes in substitution pattern can affect target engagement and clearance rates [1].

Quantitative Differentiation of 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol: Evidence for Scientific Selection


Predicted Lipophilicity (LogP) Comparison with Non-Methylated 3-(Trifluoromethyl)cyclobutan-1-ol

1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is predicted to have a higher logP value than its non-methylated analog 3-(trifluoromethyl)cyclobutan-1-ol, indicating increased lipophilicity. While experimentally measured logP values for the target compound are not publicly available, the addition of a methyl group to a cyclobutanol scaffold typically increases logP by approximately 0.5–1.0 units based on fragment-based prediction methods [1]. The non-methylated analog 3-(trifluoromethyl)cyclobutan-1-ol has a reported predicted logP of 0.42 [2]. This difference in lipophilicity can impact membrane permeability and compound distribution, making the methylated analog potentially more suitable for applications requiring enhanced passive diffusion.

Medicinal Chemistry Lipophilicity ADME

Predicted Lipophilicity (LogP) Comparison with Isomeric 1-(Trifluoromethyl)cyclobutan-1-ol

1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is predicted to have a higher logP value than the isomeric 1-(trifluoromethyl)cyclobutan-1-ol. The predicted logP for 1-(trifluoromethyl)cyclobutan-1-ol is 0.75 (ACD/LogP) , whereas the target compound is estimated to have a logP in the range of 1.0–1.5. This difference arises from the additional methyl group, which increases the hydrocarbon character of the molecule. The distinct substitution pattern also alters the spatial orientation of the trifluoromethyl and hydroxyl groups, which can affect intermolecular interactions and solubility.

Lipophilicity ADME Medicinal Chemistry

Metabolic Stability Advantage of Trifluoromethyl Cyclobutane Motif Over tert-Butyl Group

The trifluoromethyl-cyclobutyl fragment, which is a core structural feature of 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol, has been evaluated as a bioisostere for the tert-butyl group. In a study published in JACS Au (2024), replacement of tert-butyl with 1-trifluoromethyl-cyclobutyl in several bioactive compounds preserved the original mode of bioactivity and, in some cases, enhanced resistance to metabolic clearance [1]. While this study did not directly test 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol, the findings are directly relevant because the compound contains the same trifluoromethyl-cyclobutyl core. The presence of the additional methyl group may further modulate metabolic stability, though specific data for this analog are lacking.

Metabolic Stability Bioisostere Drug Design

Steric Profile and Synthetic Versatility Compared to Non-Methylated Analogs

The presence of a methyl group at the 1-position adjacent to the hydroxyl group in 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol creates a tertiary alcohol, which is sterically more hindered than the secondary alcohol in 3-(trifluoromethyl)cyclobutan-1-ol. This increased steric bulk can influence reactivity in downstream transformations such as esterification, etherification, or oxidation. The methyl group also eliminates a potential site of metabolic oxidation (C–H adjacent to oxygen), potentially improving the oxidative stability of the alcohol functionality. Additionally, the 1,3-disubstitution pattern provides a defined vector for the trifluoromethyl and hydroxyl groups, which can be advantageous in structure-based drug design.

Organic Synthesis Building Block Steric Hindrance

Commercial Availability and Purity Benchmarking

1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is commercially available from multiple suppliers with a typical purity of 97% or 98% . In contrast, the non-methylated analog 3-(trifluoromethyl)cyclobutan-1-ol is offered at 95% purity by some vendors . While both compounds are available, the methylated analog is offered at a slightly higher purity specification from the sampled vendors, which may be relevant for applications requiring high chemical homogeneity, such as fragment-based screening or high-throughput experimentation.

Procurement Chemical Supply Purity

Optimal Research and Industrial Applications for 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol


Medicinal Chemistry: Bioisosteric Replacement of tert-Butyl Groups

In drug discovery programs, the tert-butyl group is often used to improve potency and selectivity but can be a metabolic liability. 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol can serve as a precursor or a fragment for introducing a trifluoromethyl-cyclobutyl moiety, which has been shown to preserve bioactivity while enhancing metabolic stability compared to tert-butyl [1]. This makes the compound a valuable building block for synthesizing lead optimization candidates with improved pharmacokinetic profiles.

Fragment-Based Drug Discovery (FBDD) and Library Design

The compound's modest molecular weight (154.13 g/mol) and the presence of both a hydrogen bond donor (hydroxyl) and a lipophilic trifluoromethyl group make it suitable as a fragment in FBDD campaigns. The methyl group provides additional steric and hydrophobic character compared to simpler trifluoromethyl cyclobutanols, allowing for exploration of shape complementarity in protein binding pockets. The commercial availability at 97–98% purity supports its use in high-throughput fragment screening without extensive repurification.

Organic Synthesis: Sterically Hindered Building Block

The tertiary alcohol functionality of 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol offers distinct reactivity compared to secondary alcohol analogs . This steric hindrance can be exploited in chemoselective transformations, such as selective protection/deprotection sequences or in the synthesis of complex natural product analogs. The rigid cyclobutane scaffold also provides conformational constraint, which can be leveraged to preorganize molecules for cyclization reactions or to install stereochemical elements.

Agrochemical Research: Development of Metabolically Stable Crop Protection Agents

The enhanced metabolic stability associated with trifluoromethyl-cyclobutyl motifs [1] is also relevant in agrochemical research, where prolonged field half-life is desirable. The compound can be incorporated into the design of new herbicides, fungicides, or insecticides to improve their environmental persistence and efficacy, following the same bioisosteric principles validated in medicinal chemistry.

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